2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile
CAS No.: 284035-33-2
Cat. No.: VC0537604
Molecular Formula: C24H25ClN2O2
Molecular Weight: 408.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile - 284035-33-2](/images/no_structure.jpg)
Specification
CAS No. | 284035-33-2 |
---|---|
Molecular Formula | C24H25ClN2O2 |
Molecular Weight | 408.9 g/mol |
IUPAC Name | 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile |
Standard InChI | InChI=1S/C24H25ClN2O2/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26/h3-12,20,27-28H,13,15-16H2,1-2H3/t20-/m1/s1 |
Standard InChI Key | PZUJQWHTIRWCID-HXUWFJFHSA-N |
Isomeric SMILES | CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O |
SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES | CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile is a chiral organic compound with the systematic IUPAC name 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile . Its molecular formula is C<sub>24</sub>H<sub>25</sub>ClN<sub>2</sub>O<sub>2</sub>, with a molecular weight of 409.92 g/mol for the free base and 445.4 g/mol for its hydrochloride salt . The compound’s structure features a benzonitrile core substituted with a chloro group at position 2 and a complex alkoxy side chain at position 6, which includes a hydroxyl group, a tertiary amine, and a naphthalene moiety (Fig. 1) .
Table 1: Key Chemical Properties
Stereochemical Considerations
The (2R) configuration of the hydroxyl-bearing carbon in the propoxy chain is critical for biological activity. Enantiomeric purity (>99% er) is achieved through asymmetric synthesis, ensuring optimal binding to CaSR . The naphthalene group enhances hydrophobic interactions with receptor pockets, while the chloro and nitrile groups contribute to electronic stabilization .
Synthesis and Manufacturing
Synthetic Route
The synthesis of NPS-2143 involves a multi-step sequence prioritizing enantioselectivity and scalability . Key steps include:
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Chiral Epoxide Formation: (R)-Epichlorohydrin is reacted with 2-chloro-6-hydroxybenzonitrile to introduce the stereocenter.
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Amination: The epoxide intermediate undergoes nucleophilic attack by 2-methyl-1-(naphthalen-2-yl)propan-2-amine, yielding the tertiary amine.
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Hydrolysis and Purification: Acidic hydrolysis followed by chromatographic purification isolates the (R)-enantiomer with minimal byproducts .
This route minimizes chromatographic steps, favoring industrial scalability. The hydrochloride salt is formed via treatment with HCl in ethanol, enhancing solubility for in vitro assays.
Pharmacological Profile
Mechanism of Action
NPS-2143 acts as a negative allosteric modulator of CaSR, a G protein-coupled receptor (GPCR) expressed in parathyroid glands, kidneys, and brain astrocytes . By binding to CaSR’s transmembrane domain, it inhibits receptor activation by extracellular Ca<sup>2+</sup>, thereby:
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Stimulating PTH Secretion: In parathyroid cells, CaSR antagonism elevates PTH levels, making NPS-2143 a candidate for hypoparathyroidism .
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Modulating Amyloid-β (Aβ) Processing: In astrocytes, NPS-2143 promotes non-amyloidogenic cleavage of amyloid precursor protein (APP) via ADAM10, increasing neuroprotective sAPPα and reducing neurotoxic Aβ<sub>42</sub> secretion .
In Vitro Efficacy
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ADAM10 Translocation: NPS-2143 increases membrane-associated ADAM10 by 2.5-fold, enhancing α-secretase activity by 60% in human astrocytes .
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Aβ<sub>42</sub> Suppression: Co-treatment with fibrillary Aβ<sub>25–35</sub> and inflammatory cytokines reduces Aβ<sub>42</sub> secretion by 85% compared to controls .
Therapeutic Applications
Alzheimer’s Disease
NPS-2143’s ability to restore sAPPα shedding and suppress Aβ<sub>42</sub> oversecretion positions it as a potential anti-AD therapeutic. In neuroinflammatory models mimicking AD, it rescues astrocyte function by:
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Reducing Aβ<sub>42</sub>/Aβ<sub>40</sub> Ratio: From 1.8 ± 0.3 (pathological) to 0.9 ± 0.1 (physiological) .
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Counteracting Cytokine Effects: Interleukin-1β and TNF-α-induced APP overexpression is mitigated, preserving neuronal viability .
Calcium Disorders
Although primarily researched in neurological contexts, NPS-2143’s calcilytic activity suggests utility in disorders like:
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Hypercalcemia: By transiently elevating PTH, it could stimulate bone formation in osteoporosis.
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Autosomal Dominant Hypocalcemia: CaSR inhibition might normalize calcium homeostasis.
Recent Research Advancements
Neuroprotective Mechanisms
A 2025 study highlights NPS-2143’s dual role in astrocytes:
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hAPP Trafficking: 70% of hAPP translocates to the plasma membrane, favoring non-amyloidogenic processing .
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sAPPα Shedding: Extracellular sAPPα levels recover to 90% of baseline under Aβ<sub>25–35</sub> stress .
Synergistic Therapies
Combining NPS-2143 with β-secretase inhibitors reduces Aβ<sub>42</sub> production additively, suggesting combinatorial regimens for AD .
Future Directions
Clinical Translation
Despite promising preclinical data, NPS-2143’s pharmacokinetics (e.g., blood-brain barrier penetration) remain uncharacterized. Prodrug strategies or nanoparticle delivery could enhance bioavailability.
Structural Optimization
Second-generation calcilytics with improved selectivity and reduced off-target effects are under development. Modifications to the naphthalene or propoxy groups may enhance CNS penetration.
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